tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate
Overview
Description
Tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate moiety. This compound is relevant in pharmaceutical research and development due to its utility in the synthesis of complex molecules, including alkaloids and potential therapeutic agents .
Synthesis Analysis
The synthesis of tert-butyl (2-(piperidin-2-yl)ethyl)carbamate and related compounds typically involves multi-step reactions starting from commercially available precursors. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, is synthesized through acylation, sulfonation, and substitution reactions . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an intermediate in the synthesis of omisertinib (AZD9291), is prepared through acylation, nucleophilic substitution, and reduction steps . These synthetic routes are optimized for yield and purity, which are critical for the subsequent application of these intermediates in complex syntheses.
Molecular Structure Analysis
The molecular structure of tert-butyl (2-(piperidin-2-yl)ethyl)carbamate-related compounds is often confirmed using spectroscopic techniques such as NMR, MS, and FT-IR, as well as single-crystal X-ray diffraction (XRD) . For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using XRD, revealing typical bond lengths and angles for this type of piperazine-carboxylate . Density functional theory (DFT) is also employed to optimize molecular structures and compare them with experimental data, providing insights into the electronic properties and potential reactivity of these molecules .
Chemical Reactions Analysis
The tert-butyl (2-(piperidin-2-yl)ethyl)carbamate scaffold is versatile in chemical reactions. It can undergo various transformations, including nucleophilic substitutions, reductions, and cycloadditions, to yield a wide array of functionalized compounds . For instance, di-tert-butyl ethynylimidodicarbonate is used as a β-aminoethyl anion synthetic equivalent, enabling the installation of ethyleneamine groups onto organic electrophiles, which can then undergo further cycloadditions and reductions . These reactions are pivotal for the construction of complex molecules with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl (2-(piperidin-2-yl)ethyl)carbamate derivatives are characterized by their solubility, stability, and reactivity. These properties are influenced by the presence of functional groups and the overall molecular conformation. The solid-state geometry and structural features of these compounds are studied to understand their behavior in different environments, which is crucial for their application in synthesis and potential use as drugs . Additionally, the optimization of reaction conditions, such as those used in the derivatization of carbamate herbicides for gas chromatography-mass spectrometry analysis, highlights the importance of understanding these properties for analytical applications .
Scientific Research Applications
Enantioselective Synthesis and Biological Activity
tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate, through its derivatives and intermediates, plays a significant role in the field of organic chemistry, particularly in the enantioselective synthesis of biologically active compounds. For instance, the compound 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester is utilized in the stereoselective synthesis of alkaloids such as sedridine, allosedridine, and coniine. These alkaloids exhibit significant biological activities, emphasizing the compound's importance as a chiral building block in medicinal chemistry (Passarella et al., 2005).
Intermediate in Synthesis of Biologically Active Compounds
The compound serves as a crucial intermediate in the synthesis of several biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy. The synthesis route of this compound demonstrates the versatility of tert-butyl piperidine-1-carboxylate derivatives in medicinal chemistry (Kong et al., 2016).
Building Blocks for Protease Inhibitors
Certain derivatives of tert-butyl (2-(piperidin-2-yl)ethyl)carbamate, such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, have been utilized in the synthesis of potent β-secretase inhibitors. This highlights the compound's role in developing inhibitors that could potentially be used in treating diseases like Alzheimer's (Ghosh et al., 2017).
Applications in Crystallography and Structural Studies
The compound and its derivatives are also used in crystallographic studies to understand molecular structure and interactions. For instance, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was synthesized and characterized through various spectroscopic techniques, and its crystal structure was elucidated, providing insights into intermolecular interactions and crystal packing (Kant et al., 2015).
Role in Synthesis of Anticancer Drugs
tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate derivatives are key intermediates in the synthesis of small molecule anticancer drugs. The synthesis methods and routes highlight the compound's significance in pharmaceutical chemistry and drug development (Zhang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(2-piperidin-2-ylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPKUDZBAUTEMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407404 | |
Record name | 2-(Boc-2-aminoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate | |
CAS RN |
885954-19-8 | |
Record name | 1,1-Dimethylethyl N-[2-(2-piperidinyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885954-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Boc-2-aminoethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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